N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide
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Overview
Description
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom and a phenylbutanoylamino group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of recoverable catalysts and ultrasonic irradiation can be scaled up to meet industrial demands while maintaining efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzamide core can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it disrupts the signaling pathways in bacteria, preventing biofilm formation and reducing bacterial resistance . The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-4-toluenesulfonamide: Another benzamide derivative with similar structural features.
N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide: A compound with a similar core structure but different substituents.
Uniqueness
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum sensing in bacteria sets it apart from other benzamide derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
656261-21-1 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c21-17(8-4-7-14-5-2-1-3-6-14)19-13-15-9-11-16(12-10-15)18(22)20-23/h1-3,5-6,9-12,23H,4,7-8,13H2,(H,19,21)(H,20,22) |
InChI Key |
FWHDHMRBZJFCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)C(=O)NO |
Origin of Product |
United States |
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